(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as ETH-6-OH, is a novel compound with potential therapeutic applications. It is a member of the class of compounds known as thiophenols, which are characterized by the presence of sulfur-containing substituents in their structure. ETH-6-OH has been studied for its ability to modulate a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-tumor effects. In addition, ETH-6-OH has been shown to possess a number of biochemical and physiological effects that are beneficial for lab experiments.
Scientific Research Applications
Gene Expression Inducer
ETHYL-BETA-D-THIOGALACTOPYRANOSIDE is structurally related to the gene expression inducer isopropyl-1-thio-β-D-galactopyranoside (IPTG) . IPTG is a highly stable synthetic analog of lactose that inactivates the lac repressor and induces synthesis of beta-galactosidase, an enzyme that promotes lactose utilization .
Biochemical Research
This compound is used in biochemical research as a certified reference material for highly accurate and reliable data analysis .
Monosaccharide Studies
ETHYL-BETA-D-THIOGALACTOPYRANOSIDE is a monosaccharide, and it is used in studies related to carbohydrates .
Lac Operon Studies
ETHYL-BETA-D-THIOGALACTOPYRANOSIDE, like IPTG, is used to induce expression of cloned genes under control of the lac operon .
Mechanism of Action
Target of Action
Ethyl-beta-D-Thiogalactopyranoside is a derivative of thiogalactopyranoside, structurally related to the gene expression inducer isopropyl-1-thio-β-D-galactopyranoside (IPTG) . Its primary targets are the lac repressor proteins in Escherichia coli . These proteins bind to the operator region of the lac operon and inhibit the transcription of downstream genes .
Mode of Action
Ethyl-beta-D-Thiogalactopyranoside acts as a molecular mimic of allolactose, a lactose metabolite that triggers the transcription of the lac operon . It binds to the lac repressor and releases the repressor from the lac operator in an allosteric manner . This allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase . Unlike allolactose, the sulfur atom in Ethyl-beta-D-Thiogalactopyranoside creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl-beta-D-Thiogalactopyranoside is the lac operon , a set of genes responsible for the transport and metabolism of lactose in E. coli . When Ethyl-beta-D-Thiogalactopyranoside binds to the lac repressor, it induces the expression of the lac operon, leading to the production of beta-galactosidase . This enzyme catalyzes the hydrolysis of β-galactosides into monosaccharides .
Pharmacokinetics
It is known that the compound is a non-metabolizable galactose analog .
Result of Action
The primary result of Ethyl-beta-D-Thiogalactopyranoside’s action is the induction of the lac operon, leading to the production of beta-galactosidase . This enzyme can then break down β-galactosides into monosaccharides, which can be used by the cell for energy .
Action Environment
The action of Ethyl-beta-D-Thiogalactopyranoside can be influenced by various environmental factors. For instance, the concentration of Ethyl-beta-D-Thiogalactopyranoside can be tuned to mitigate its negative effect . Moreover, replacing IPTG with lactose, the natural inducer of the lac operon, can dramatically lighten the burden on the cell without reducing the efficiency of the synthetic degradation pathway . This suggests that the choice of inducer and its concentration can significantly influence the efficacy and stability of Ethyl-beta-D-Thiogalactopyranoside’s action.
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHFVCHPSPXOE-HNEXDWKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440378 | |
Record name | Ethyl 1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
56245-60-4 | |
Record name | Ethyl 1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-thio-D-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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